molecular formula C25H26N4O5S B12273606 Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B12273606
M. Wt: 494.6 g/mol
InChI Key: SIIJOLSXKPZBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate: is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, such as amides, ketones, and sulfanyl groups, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the reaction of a suitable amine with a diketone, followed by cyclization.

    Amidation and Esterification: The final steps involve the amidation of the pyrrolidine ring with benzylamine and the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its multiple functional groups allow for interactions with various proteins.

Medicine

    Drug Development:

    Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets. This can result in the inhibition or activation of specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(ethylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
  • Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(methylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

  • Propylsulfanyl Group : The presence of the propylsulfanyl group distinguishes it from similar compounds with different alkyl groups.
  • Biological Activity : The specific combination of functional groups may result in unique biological activities and interactions.
  • Chemical Reactivity : The compound’s reactivity can differ based on the length and nature of the alkyl chain in the sulfanyl group.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-propylsulfanylquinazoline-7-carboxylate

InChI

InChI=1S/C25H26N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h4-10,12,18H,3,11,13-15H2,1-2H3,(H,27,31)

InChI Key

SIIJOLSXKPZBBH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.